Cas no 97412-77-6 (Triedimycin B)

Triedimycin B structure
Triedimycin B structure
Productnaam:Triedimycin B
CAS-nummer:97412-77-6
MF:C37H53N3O9
MW:683.831431150436
CID:809391
PubChem ID:6436192

Triedimycin B Chemische en fysische eigenschappen

Naam en identificatie

    • 4,6,8-Decatrienamide,3-hydroxy-N-[6-hydroxy-9-(8-hydroxy-1,5,7-trimethyl-3,6-dioxo-2-oxa-5-azaspiro[3.4]oct-8-yl)-9-methoxy-7-methyl-2,4-nonadienyl]-2,2,4-trimethyl-10-(2-methyl-5-oxazolyl)-(9CI)
    • (4Z,6Z,8E)-3-hydroxy-N-[(2E,4E)-6-hydroxy-9-(8-hydroxy-1,5,7-trimethyl-3,6-dioxo-2-oxa-5-azaspiro[3.4]octan-8-yl)-9-methoxy-7-methylnona-2,4-dienyl]-2,2,4-trimethyl-10-(2-methyl-1,3-oxazol-5-yl)deca-4
    • curromycin B
    • Triedimycin B
    • IM 8443T
    • 30-Demethoxycurromycin A
    • Antibiotic IM 8443T
    • IM8443T
    • CHEBI:221478
    • (4E,6E,8E)-3-hydroxy-N-[(2E,4E)-6-hydroxy-9-(8-hydroxy-1,5,7-trimethyl-3,6-dioxo-2-oxa-5-azaspiro[3.4]octan-8-yl)-9-methoxy-7-methylnona-2,4-dienyl]-2,2,4-trimethyl-10-(2-methyl-1,3-oxazol-5-yl)deca-4,6,8-trienamide
    • 4,6,8-Decatrienamide, 3-hydroxy-N-(6-hydroxy-9-(8-hydroxy-1,5,7-trimethyl-3,6-dioxo-2-oxa-5-azaspiro(3.4)oct-8-yl)-9-methoxy-7-methyl-2,4-nonadienyl-2,2,4-trimethyl-10-(2-methyl-5-oxazolyl)-
    • 135094-13-2
    • 97412-77-6
    • Inchi: 1S/C37H53N3O9/c1-23(17-13-10-11-14-18-28-22-39-27(5)49-28)31(42)35(6,7)33(44)38-20-16-12-15-19-29(41)24(2)21-30(47-9)37(46)25(3)32(43)40(8)36(37)26(4)48-34(36)45/h10-17,19,22,24-26,29-31,41-42,46H,18,20-21H2,1-9H3,(H,38,44)/b13-10+,14-11+,16-12+,19-15+,23-17+
    • InChI-sleutel: AIFNQWJNODEFQR-FHEGIQTASA-N
    • LACHT: O1C(C2(C1C)C(C(CC(C)C(/C=C/C=C/CNC(C(C)(C)C(/C(=C/C=C/C=C/CC1=CN=C(C)O1)/C)O)=O)O)OC)(C(C)C(N2C)=O)O)=O

Berekende eigenschappen

  • Exacte massa: 683.37818
  • Monoisotopische massa: 683.37818
  • Aantal isotopen atomen: 0
  • Aantal waterstofbonddonors: 4
  • Aantal waterstofbondacceptatoren: 10
  • Zware atoomtelling: 49
  • Aantal draaibare bindingen: 16
  • Complexiteit: 1340
  • Aantal covalent gebonden eenheden: 1
  • Gedefinieerd atoomstereocentrumaantal: 0
  • Ongedefinieerd atoomstereocentrumaantal: 8
  • Gedefinieerd stereocenter aantal obligaties: 5
  • Ongedefinieerd stereocenter aantal bindingen: 0
  • XLogP3: 3.3
  • Topologisch pooloppervlak: 172

Experimentele eigenschappen

  • Dichtheid: 1.22
  • Kookpunt: 885.1°Cat760mmHg
  • Vlampunt: 489.1°C
Aanbevolen leveranciers
Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Reagentie
Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
Baoji Haoxiang Bio-technology Co.Ltd
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Bulk
Taizhou Jiayin Chemical Co., Ltd
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Bulk
Taizhou Jiayin Chemical Co., Ltd
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Bulk
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
Hubei Cuiyuan Biotechnology Co.,Ltd
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Reagentie
Hubei Cuiyuan Biotechnology Co.,Ltd